1-Bromo-2-isopropoxybenzene
Overview
Description
1-Bromo-2-isopropoxybenzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Functionalization
1-Bromo-2-isopropoxybenzene has been explored in the context of polymer chemistry, particularly for the end-quenching of polyisobutylene. In research by Morgan, Martínez-Castro, and Storey (2010), alkoxybenzenes, including isopropoxybenzene, were utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allowed for direct chain-end functionalization, expanding the utility of polyisobutylene in various applications (Morgan, Martínez-Castro, & Storey, 2010).
Chemical Synthesis and Transformation
In the field of synthetic chemistry, this compound and related compounds are used as intermediates for synthesizing other complex molecules. For instance, Xuan et al. (2010) described the synthesis of 1-bromo-2,4-dinitrobenzene, showcasing the transformation potential of bromo-substituted benzenes in the production of pharmaceutical agents and organic dyes (Xuan et al., 2010).
Environmental Analysis
Studies have also examined the environmental presence and implications of halogenated methoxybenzenes, including bromo-substituted compounds like this compound. Führer and Ballschmiter (1998) investigated these compounds in the marine troposphere, providing insights into their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Biomedical Research
In the context of biomedical research, Lee et al. (2001) explored the use of a compound structurally related to this compound for detecting beta-amyloid plaques in the brain of Alzheimer's disease patients. This study highlights the potential of bromo-substituted benzenes in developing diagnostic tools for neurodegenerative diseases (Lee et al., 2001).
Mechanism of Action
Target of Action
1-Bromo-2-isopropoxybenzene is primarily used as an intermediate in organic syntheses . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, this compound could potentially act as an electrophilic component .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura coupling, this compound could be involved in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Pharmacokinetics
As an intermediate in organic syntheses, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be largely dependent on the specific context of its use. It’s worth noting that this compound is slightly soluble in water , which could potentially impact its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new organic compounds through various synthesis reactions. For example, in Suzuki–Miyaura coupling, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . It’s also worth noting that this compound is incompatible with strong oxidizing agents .
Properties
IUPAC Name |
1-bromo-2-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORVPBHAHXAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620223 | |
Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-07-5 | |
Record name | 1-Bromo-2-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-2-(1-methylethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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